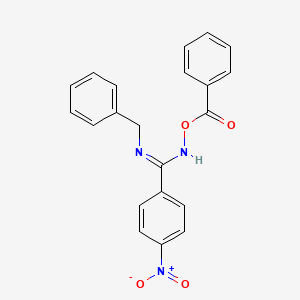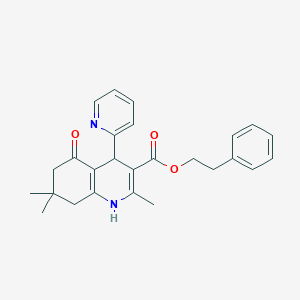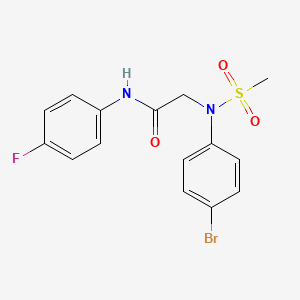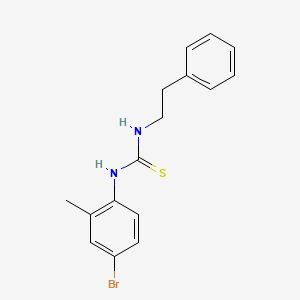
2-(dimethylamino)anthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dimethylamino)anthra-9,10-quinone, also known as DMANQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the anthraquinone family and has been synthesized through various methods. DMANQ has been studied for its potential applications in different fields, including biochemistry, pharmacology, and material science.
作用機序
2-(dimethylamino)anthra-9,10-quinone acts as a redox-active molecule that can undergo reversible one-electron reduction and oxidation. The reduction potential of this compound is dependent on the pH and the presence of other electron donors or acceptors. This compound can also undergo two-electron reduction to form a stable radical anion. The mechanism of action of this compound in biological systems involves electron transfer reactions with proteins and enzymes, leading to changes in their activity or structure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In vitro studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in inflammatory cells. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
2-(dimethylamino)anthra-9,10-quinone has several advantages for lab experiments, including its stability, solubility, and redox properties. This compound can be easily synthesized and purified, and its redox potential can be tuned by modifying its chemical structure. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage. This compound can also undergo non-specific reactions with other biomolecules, leading to false-positive results.
将来の方向性
2-(dimethylamino)anthra-9,10-quinone has several potential future directions for research. In biochemistry, this compound can be used as a tool to study the electron transfer processes in complex biological systems, including photosynthesis and respiration. This compound can also be used as a photosensitizer in photodynamic therapy for cancer treatment. In pharmacology, this compound can be further studied for its potential as an anti-inflammatory and anti-cancer agent. In material science, this compound can be used as a building block for the synthesis of functional materials with specific electronic and optical properties.
合成法
2-(dimethylamino)anthra-9,10-quinone can be synthesized through various methods, including oxidative coupling of 2-(dimethylamino)phenol and 9,10-anthraquinone, and oxidation of 2-(dimethylamino)anthracene by lead tetraacetate. The yield and purity of this compound depend on the reaction conditions and the purity of the starting materials. The synthesized this compound can be purified through column chromatography or recrystallization.
科学的研究の応用
2-(dimethylamino)anthra-9,10-quinone has been studied for its potential applications in different fields, including biochemistry, pharmacology, and material science. In biochemistry, this compound has been used as a redox-active probe to study the electron transfer processes in proteins and enzymes. This compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In pharmacology, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In material science, this compound has been used as a building block for the synthesis of functional materials, including organic semiconductors and electrochromic materials.
特性
IUPAC Name |
2-(dimethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17(2)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJKTZQVPRSZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)
![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)


![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)


![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092220.png)
![methyl 4-[(3,5-dimethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5092228.png)
![3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5092236.png)

